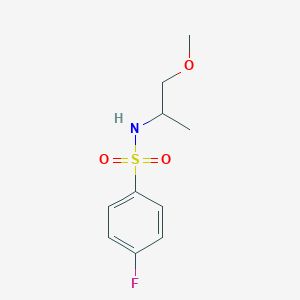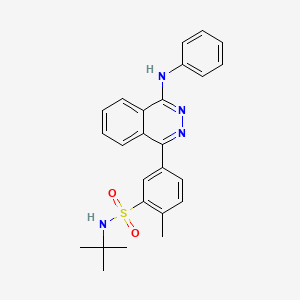![molecular formula C13H17NO4 B3956444 4-{[(2-methoxy-1-methylethyl)amino]carbonyl}phenyl acetate](/img/structure/B3956444.png)
4-{[(2-methoxy-1-methylethyl)amino]carbonyl}phenyl acetate
Übersicht
Beschreibung
4-{[(2-methoxy-1-methylethyl)amino]carbonyl}phenyl acetate, also known as Mocetinostat, is a potent inhibitor of histone deacetylases (HDACs) which are enzymes that regulate gene expression. Mocetinostat has been shown to have therapeutic potential in the treatment of various types of cancers, including solid tumors and hematological malignancies.
Wirkmechanismus
4-{[(2-methoxy-1-methylethyl)amino]carbonyl}phenyl acetate inhibits the activity of HDACs, which are enzymes that remove acetyl groups from histones and other proteins. This leads to changes in gene expression that can affect cell cycle progression, differentiation, and apoptosis. 4-{[(2-methoxy-1-methylethyl)amino]carbonyl}phenyl acetate specifically targets HDACs 1, 2, and 3, which are involved in the regulation of gene expression in cancer cells.
Biochemical and Physiological Effects:
4-{[(2-methoxy-1-methylethyl)amino]carbonyl}phenyl acetate has been shown to have a variety of biochemical and physiological effects on cancer cells. It can induce cell cycle arrest, differentiation, and apoptosis in cancer cells, and can also inhibit angiogenesis and metastasis. 4-{[(2-methoxy-1-methylethyl)amino]carbonyl}phenyl acetate can also sensitize cancer cells to other treatments, such as chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
4-{[(2-methoxy-1-methylethyl)amino]carbonyl}phenyl acetate has several advantages for lab experiments, including its potency and specificity for HDACs 1, 2, and 3. It can also be used in combination with other treatments to enhance their effectiveness. However, 4-{[(2-methoxy-1-methylethyl)amino]carbonyl}phenyl acetate has some limitations, including its potential toxicity and the need for further research to determine its optimal dosing and treatment regimens.
Zukünftige Richtungen
There are several future directions for the research and development of 4-{[(2-methoxy-1-methylethyl)amino]carbonyl}phenyl acetate. One area of focus is the identification of biomarkers that can predict response to treatment with 4-{[(2-methoxy-1-methylethyl)amino]carbonyl}phenyl acetate. Another area of interest is the development of combination therapies that can enhance the effectiveness of 4-{[(2-methoxy-1-methylethyl)amino]carbonyl}phenyl acetate. Additionally, further research is needed to determine the optimal dosing and treatment regimens for 4-{[(2-methoxy-1-methylethyl)amino]carbonyl}phenyl acetate in different types of cancer.
Wissenschaftliche Forschungsanwendungen
4-{[(2-methoxy-1-methylethyl)amino]carbonyl}phenyl acetate has been extensively studied in preclinical and clinical trials for its potential use in the treatment of cancer. It has been shown to have activity against a variety of solid tumors, including prostate, breast, and lung cancers, as well as hematological malignancies such as lymphoma and leukemia. 4-{[(2-methoxy-1-methylethyl)amino]carbonyl}phenyl acetate works by inhibiting HDACs, which leads to the acetylation of histones and other proteins, resulting in changes in gene expression that can lead to cell cycle arrest, differentiation, and apoptosis.
Eigenschaften
IUPAC Name |
[4-(1-methoxypropan-2-ylcarbamoyl)phenyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-9(8-17-3)14-13(16)11-4-6-12(7-5-11)18-10(2)15/h4-7,9H,8H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXUWFOLETVMJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C1=CC=C(C=C1)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,5-dimethoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3956369.png)
![4-(15-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl benzoate](/img/structure/B3956373.png)
![7-(4,5-dimethoxy-2-nitrobenzylidene)-3-(4-ethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B3956386.png)

![2-[(4-fluorophenyl)sulfonyl]-N-1,3-thiazol-2-yl-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B3956397.png)
![2-chloro-N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-5-iodobenzamide](/img/structure/B3956403.png)

![5-bromo-N-({[1-(4-ethylphenyl)ethyl]amino}carbonothioyl)nicotinamide](/img/structure/B3956431.png)
![2,2,4-trimethyl-4-phenyl-1-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B3956437.png)
![N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B3956448.png)

![2-(2-{4-[(4-chlorophenyl)(phenyl)methyl]-1-piperazinyl}-2-oxoethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B3956459.png)

![2-chloro-5-iodo-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3956478.png)